(2S)-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
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Overview
Description
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE is a complex organic compound that features both indene and isoindoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.
Formation of the Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.
Coupling Reaction: The two moieties can be coupled using amide bond formation techniques, often involving reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.
Substitution: Various substitution reactions could be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or PCC.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with indene and isoindoline structures are often investigated for their biological activities, including anti-inflammatory and anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1H-INDEN-2-YL)-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE: can be compared with other compounds featuring indene or isoindoline moieties.
Uniqueness
Structural Features: The combination of indene and isoindoline moieties in a single molecule is relatively unique and could confer specific biological activities or chemical properties not found in simpler analogs.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2S)-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
InChI |
InChI=1S/C23H26N2O2/c1-15(2)11-21(25-14-18-9-5-6-10-20(18)23(25)27)22(26)24-19-12-16-7-3-4-8-17(16)13-19/h3-10,15,19,21H,11-14H2,1-2H3,(H,24,26)/t21-/m0/s1 |
InChI Key |
NIFGXLFKPMPYBI-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1CC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)CC(C(=O)NC1CC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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